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Compound of Interest

Compound Name: 4-(3-Chlorophenoxy)benzoic acid

CAS No.: 1145-58-0

Cat. No.: B1414991 Get Quote

Technical Whitepaper: Physicochemical Profiling of 4-(3-Chlorophenoxy)benzoic Acid

Executive Summary

4-(3-Chlorophenoxy)benzoic acid (CAS 1145-58-0) represents a critical scaffold in the

development of agrochemical herbicides (specifically diphenyl ether class) and pharmaceutical

intermediates targeting aldo-keto reductases or PPAR receptors. As a lipophilic carboxylic acid,

its behavior is governed by a distinct interplay between its ionizable headgroup and its

hydrophobic tail. This guide provides a definitive physicochemical profile, synthesizing

experimental data with structural activity relationships (SAR) to inform formulation, synthesis,

and analytical workflows.

Part 1: Molecular Identity & Structural Analysis
The structural integrity of 4-(3-Chlorophenoxy)benzoic acid relies on the ether linkage acting

as a flexible hinge between two aromatic systems. Unlike the rigid biphenyls, the ether oxygen

introduces a bond angle (~120°) that disrupts planarity, impacting crystal packing and solubility.
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Parameter Data

IUPAC Name 4-(3-Chlorophenoxy)benzoic acid

CAS Registry Number 1145-58-0

Molecular Formula C₁₃H₉ClO₃

Molecular Weight 248.66 g/mol

SMILES O=C(O)C1=CC=C(OC2=CC=CC(Cl)=C2)C=C1

Structural Class Diphenyl ether; Benzoic acid derivative

Structural Insight (Senior Scientist Note): The meta-chlorine substitution on the distal phenoxy

ring is electronically significant. While the phenoxy group is generally electron-donating

(resonance) to the benzoic acid ring, the chlorine atom exerts an inductive electron-

withdrawing effect. This subtle "push-pull" dynamic modulates the acidity of the carboxylic

group, making it slightly more acidic than unsubstituted benzoic acid.

Part 2: Core Physicochemical Parameters
The following data aggregates experimental values and high-confidence SAR predictions

essential for pre-formulation.
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Property Value / Range Context & Implications

Physical State
White to off-white crystalline

powder

Polymorphism is common in

benzoic acid derivatives;

screen for stable forms.

Melting Point 134 – 136 °C

Moderate melting point

suggests stable crystal lattice,

likely driven by carboxylic acid

dimerization.

Lipophilicity (LogP) 4.5 (Predicted)

High Lipophilicity. This

molecule is a "grease ball." It

will bind extensively to plasma

proteins and plastics in

labware.

Acidity (pKa) 3.9 – 4.1 (Predicted)

Ionized at physiological pH

(7.4). Solubility will be pH-

dependent (low in stomach,

high in intestine).

Solubility (Water) < 0.1 mg/mL (at pH < pKa)

Practically insoluble in acidic

media. Requires salification

(Na+, K+) for aqueous delivery.

Solubility (Organic)
Soluble in DMSO, Methanol,

Acetone

Use DMSO for stock solutions;

avoid storing in plastic

containers for long periods.

Part 3: Synthetic Pathway (Ullmann Ether Synthesis)
The most robust synthesis involves a copper-catalyzed Ullmann condensation. This route is

preferred over nucleophilic aromatic substitution (SNAr) because the benzoic acid ring is not

sufficiently electron-deficient to facilitate facile fluoride displacement without harsh conditions.

Mechanism & Workflow:

Coupling: Reaction of 3-chlorophenol with a 4-halobenzoate ester (to protect the acid).
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Catalysis: Copper(I) source (e.g., CuI) with a ligand (e.g., dimethylglycine) to lower activation

energy.

Hydrolysis: Saponification of the ester to yield the free acid.

3-Chlorophenol

Cat: CuI / K2CO3
Solvent: DMF, 110°C

Ethyl 4-bromobenzoate

Ethyl 4-(3-chlorophenoxy)benzoateUllmann Coupling Hydrolysis
(NaOH / EtOH)

4-(3-Chlorophenoxy)benzoic acid
(CAS 1145-58-0)

Saponification & Acidification

Click to download full resolution via product page

Figure 1: Copper-catalyzed synthesis route ensuring regioselectivity and high yield.

Part 4: Analytical Characterization Protocols
As a Senior Scientist, I recommend a self-validating analytical workflow. Relying solely on

retention time is insufficient for diphenyl ethers due to potential positional isomers (e.g., 2-

chloro vs 3-chloro).

Protocol 1: HPLC Purity & Identification Method
Rationale: The high LogP requires a high organic mobile phase strength to elute the

compound. Acidification is mandatory to suppress ionization and prevent peak tailing.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Formic Acid in Water (Suppresses COO- to COOH).

Mobile Phase B: Acetonitrile (ACN).

Gradient:

0-2 min: 30% B (Equilibration)

2-15 min: 30% -> 95% B (Elution of lipophilic acid)
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15-20 min: 95% B (Wash)

Detection: UV at 254 nm (Benzoic acid π-π* transition) and 280 nm.

Flow Rate: 1.0 mL/min.

Temperature: 30°C.

Protocol 2: pKa Determination via Cosolvent
Potentiometry
Rationale: Direct titration in water is impossible due to insolubility. The Yasuda-Shedlovsky

method must be used.

Preparation: Prepare three solutions of the compound (approx. 1 mM) in 30%, 40%, and

50% Methanol/Water (v/v).

Titration: Titrate each with standardized 0.1 N KOH.

Calculation: Plot the apparent pKa (

) vs. the dielectric constant inverse (

) or mole fraction of methanol.

Extrapolation: Extrapolate the linear regression to 0% organic solvent to obtain the aqueous

pKa.
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Figure 2: Analytical decision tree for validating compound identity and purity.

Part 5: Stability & Handling
Hydrolytic Stability: The ether linkage is extremely robust. It will not hydrolyze under standard

physiological conditions. The carboxylic acid moiety is stable but can form esters if stored in

alcohols with acid catalysts.

Photostability: Diphenyl ethers can undergo photo-oxidation or dechlorination under intense

UV light. Store in amber vials.
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Container Closure: Due to LogP 4.5, significant adsorption to polypropylene (PP) tubes

occurs within hours. Use glass or silanized glassware for all quantitative analytical work.

References
PubChem.4-(3-Chlorophenoxy)benzoic acid (Compound). National Library of Medicine.

Identifier: CID 114918018. Available at: [Link]

OECD.Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines

for the Testing of Chemicals. Available at: [Link]

To cite this document: BenchChem. [Physicochemical properties of 4-(3-
Chlorophenoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1414991#physicochemical-properties-of-4-3-
chlorophenoxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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